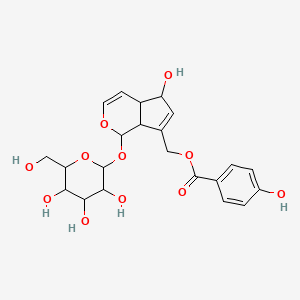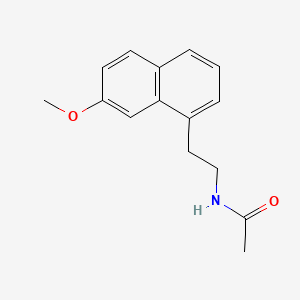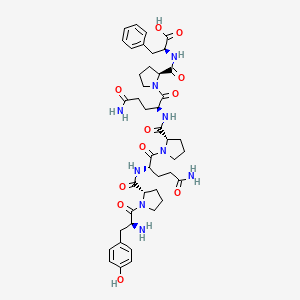
α-麦醇蛋白 (43-49)
描述
Alpha-Gliadin (43-49) is a peptide sequence derived from alpha-gliadin, a protein found in wheat gluten. This peptide sequence is known for its immunogenic properties, particularly in individuals with celiac disease. Celiac disease is an autoimmune disorder where the ingestion of gluten leads to damage in the small intestine. Alpha-Gliadin (43-49) is one of the key peptides that trigger this immune response .
科学研究应用
Alpha-Gliadin (43-49) is extensively studied in the context of celiac disease. It is used to understand the immune response in celiac patients and to develop potential therapies. Research has shown that modifying this peptide can reduce its immunogenicity, offering a pathway to create safer gluten products for celiac patients .
In addition to its role in celiac disease research, alpha-Gliadin (43-49) is used in studies related to protein structure and function. Its well-defined sequence makes it a useful model for studying peptide interactions and stability .
作用机制
Target of Action
Alpha-Gliadin (43-49) is a sequence peptide derived from gliadin, the major protein component of gluten . It primarily targets mononuclear leukocytes and has been shown to induce leukocyte migration inhibition .
Mode of Action
Alpha-Gliadin (43-49) interacts with its targets by modulating intracellular calcium homeostasis . Specifically, it mobilizes calcium from intracellular stores, including the endoplasmic reticulum (ER) and mitochondria . This mobilization of calcium activates the enzymatic function of intracellular tissue transglutaminase (tTG), a crucial player in the pathogenesis of celiac disease .
Biochemical Pathways
The peptide’s action affects several biochemical pathways. By mobilizing calcium from the ER, it can promote an ER-stress pathway that may be relevant in celiac disease pathogenesis . Furthermore, the activation of intracellular tTG could alter inflammatory key regulators, induce deamidation of immunogenic peptides, and promote gliadin-tTG crosslinking in enterocytes and specialized antigen-presenting cells .
Pharmacokinetics
It’s known that the peptide is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Alpha-Gliadin (43-49) and their impact on its bioavailability.
Result of Action
The action of Alpha-Gliadin (43-49) leads to significant molecular and cellular effects. It triggers an immune response, upregulates the expression of interleukin (IL)-15 and cyclooxygenase (COX)-2, promotes the expression of CD25 on monocytes and macrophages, and the expression of CD83 on dendritic cells . These effects contribute to the immunogenic potential of wheat flour, which is a concern for individuals with celiac disease .
Action Environment
The action, efficacy, and stability of Alpha-Gliadin (43-49) can be influenced by various environmental factors. For instance, its solubility in water suggests that the peptide’s action could be affected by the hydration status of the environment. Additionally, storage conditions can impact the peptide’s stability . More research is needed to fully understand how different environmental factors influence the action of Alpha-Gliadin (43-49).
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of alpha-Gliadin (43-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .
化学反应分析
Types of Reactions
Alpha-Gliadin (43-49) primarily undergoes hydrolysis and deamidation reactions. Hydrolysis involves the cleavage of peptide bonds, while deamidation converts glutamine residues to glutamic acid, which can enhance the immunogenicity of the peptide .
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Deamidation: Often occurs under mildly acidic conditions or through the action of tissue transglutaminase.
Major Products Formed
The major products formed from the hydrolysis of alpha-Gliadin (43-49) are smaller peptide fragments. Deamidation results in the conversion of glutamine residues to glutamic acid, altering the peptide’s immunogenic properties .
相似化合物的比较
Similar Compounds
Gamma-Gliadin (31-43): Another immunogenic peptide from gliadin, known for its role in celiac disease.
Omega-Gliadin: A different class of gliadin proteins, also implicated in gluten-related disorders.
Uniqueness
Alpha-Gliadin (43-49) is unique due to its specific sequence and its strong association with celiac disease. While other gliadin peptides also contribute to the disease, alpha-Gliadin (43-49) is one of the most studied and well-characterized .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFISQMZJLWFEE-NXBWRCJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893903 | |
| Record name | alpha-Gliadin (43-49) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
876.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107936-65-2 | |
| Record name | alpha-Gliadin (43-49) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Gliadin (43-49) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


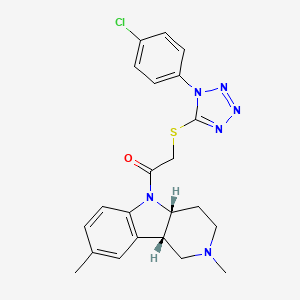
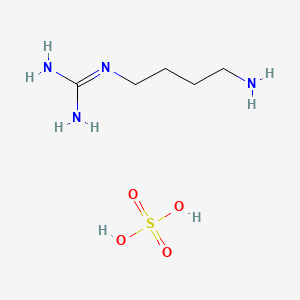
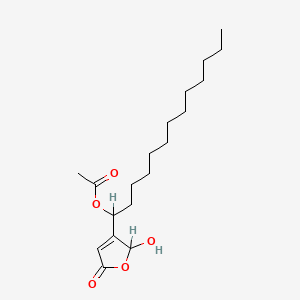
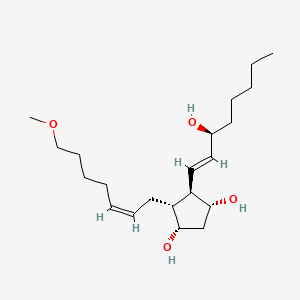
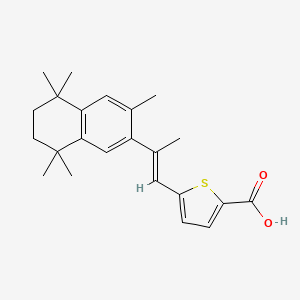
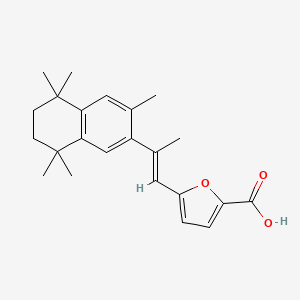
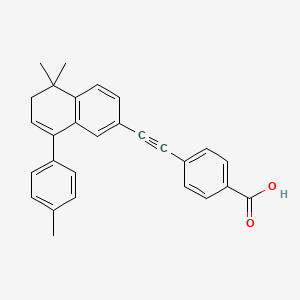
![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)
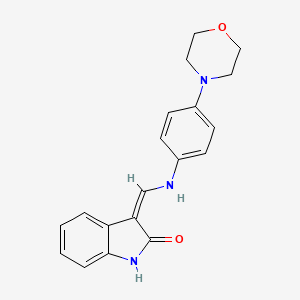
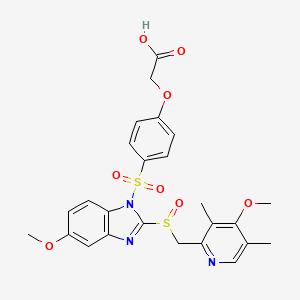
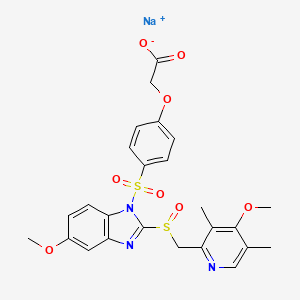
![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)
